molecular formula C11H12N2O2 B2971636 5-Acetyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one CAS No. 64826-44-4

5-Acetyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one

Cat. No. B2971636
CAS RN: 64826-44-4
M. Wt: 204.229
InChI Key: WRGKJJMOWIEJHK-UHFFFAOYSA-N
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Description

5-Acetyl-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one is a chemical compound with the empirical formula C11H12N2O2 and a molecular weight of 204.23 . It is available in solid form .


Molecular Structure Analysis

The SMILES string for this compound is O=C(C(C=C1N2C)=CC=C1N©C2=O)C . This notation provides a way to describe the structure of a chemical compound in a textual format.

Scientific Research Applications

Synthesis and Characterization

Synthesis of Novel Derivatives : 5-Acetyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one serves as a precursor in the synthesis of various novel chemical derivatives. For instance, it can be involved in the formation of enaminone derivatives, which subsequently react with amino derivatives to yield bis-pyrimidine, bis-pyrazole, bis-triazolo-pyrimidine, and bis-benzoimidazopyrimidine derivatives. Such chemical transformations highlight its utility in creating complex molecules with potential applications in medicinal chemistry and materials science (Mabkhot, Al-Majid, & Alamary, 2011).

Characterization and Applications : The benzimidazole moiety, to which 5-Acetyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one is related, has been extensively studied due to its presence in vitamin B12 and various pharmaceuticals. Research has shown that derivatives of benzimidazole can interact with DNA and influence DNA-associated processes, hinting at their potential in drug design, particularly in targeting genetic material for therapeutic purposes (Bhattacharya & Chaudhuri, 2008).

Biological Activities

Enzyme Inhibition : Vinyl functionalized derivatives of 5,6-dimethylbenzimidazolium salts, which share a structural resemblance with 5-Acetyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one, have been synthesized and analyzed for their biological activities. These compounds have shown potent inhibition against various enzymes, including human erythrocyte carbonic anhydrase and cholinesterase enzymes, suggesting their potential in treating disorders like glaucoma, Alzheimer's disease, and diabetes (Karaca et al., 2022).

Antitumor Activity : Certain benzimidazole derivatives have demonstrated significant antitumor activity. The structural features inherent in 5-Acetyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one could be leveraged to design compounds with improved antitumor efficacy. Such derivatives could potentially inhibit the growth of various cancer cell lines, indicating their relevance in cancer research and therapy development (Liu et al., 2012).

Safety And Hazards

According to the safety information provided by Sigma-Aldrich, this compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2. The hazard statements include H302 - Harmful if swallowed, and H319 - Causes serious eye irritation .

properties

IUPAC Name

5-acetyl-1,3-dimethylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7(14)8-4-5-9-10(6-8)13(3)11(15)12(9)2/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGKJJMOWIEJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one

Synthesis routes and methods

Procedure details

5-Acetyl-1H-benzo[d]imidazol-2(3H)-one (1 g, 5.67 mmol), methyl iodide (3.22 g, 22.71 mmol), and cesium carbonate (4.62 g, 14.19 mmol) were dissolved in DMF (2 mL). The reaction mixture was irradiated by microwave for 30 minutes at 100° C. The solvent was removed and extracted with dichloromethane. Purification by silica chromatography (ISCO) produced 5-acetyl-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one (0.95 g, 82%). 1H NMR (400 MHz, CDCl3): δ 7.79 (d, 1H), 7.61 (s, 1H), 7.00 (d, 1H), 3.50 (s, 6H), 2.62 (s, 3H); MS (ESI) m/z: Calculated for C11H12N2O2: 204.1. found: 205.2 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.22 g
Type
reactant
Reaction Step One
Quantity
4.62 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

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